2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-9-10-17(18(13-16)26-2)20(24)21-14-6-5-7-15(12-14)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVUKXKTOVXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperidinone Moiety: The piperidinone moiety is introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a piperidinone derivative.
Final Assembly: The final step involves the coupling of the intermediate products under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,4-dimethoxy-N-[3-(2-hydroxypiperidin-1-yl)phenyl]benzamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. For instance, compounds with similar structural motifs have demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may possess significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .
3. Neuroprotective Effects
Given the structural features of the compound, particularly the piperidine ring, there is potential for neuroprotective applications. Research into similar compounds has suggested that they may inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase, which plays a critical role in Alzheimer's disease .
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have documented the efficacy of related compounds with similar structures:
Case Study 1: Anticancer Efficacy
A study published in Molecular Cancer Therapeutics demonstrated that a derivative of the compound inhibited HCT116 colorectal carcinoma cells with an IC50 value of 4.53 µM, outperforming traditional chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation, a series of derivatives were tested against various bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 1.27 µM against Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
Case Study 3: Neuroprotective Mechanisms
Research focusing on neuroprotective properties showed that compounds with similar piperidine structures could effectively inhibit acetylcholinesterase activity in vitro, suggesting potential therapeutic strategies for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzamides with Varying Methoxy Groups
(a) 3,4,5-Trimethoxy-N-[4-(2-Oxopyrrolidin-1-yl)Phenyl]Benzamide
- Structural Differences :
- Benzamide substituents: 3,4,5-Trimethoxy (vs. 2,4-dimethoxy in the target compound).
- Phenyl substituent: 4-(2-oxopyrrolidin-1-yl) (vs. 3-(2-oxopiperidin-1-yl)).
- Heterocycle: Pyrrolidin-2-one (5-membered lactam) instead of piperidin-2-one.
- Pyrrolidinone’s smaller ring size introduces higher ring strain, which may reduce stability compared to piperidinone .
(b) Compound 31 (3,4-Dimethoxy-N-((R)-1-(3-(((S)-6-(Propylamino)-4,5,6,7-Tetrahydrobenzo[d]Thiazol-2-yl)Carbamoyl)Phenyl)Ethyl)Benzamide)
- Structural Differences :
- Benzamide substituents: 3,4-Dimethoxy (vs. 2,4-dimethoxy).
- Phenyl substituent: A bulky thiazole-containing moiety (vs. oxopiperidinyl).
- Biological Relevance :
- The 3,4-dimethoxy configuration may enhance π-π stacking in hydrophobic pockets.
- The thiazole group introduces sulfur-based interactions and metabolic susceptibility, differing from the lactam’s hydrogen-bonding profile. This compound is reported for COPD treatment, suggesting divergent target specificity compared to osteogenic analogs .
Heterocyclic Variants
(a) 2,4-Dimethoxy-N-(3-Thiazolo[5,4-b]Pyridin-2-ylPhenyl)Benzamide
- Structural Differences :
- Phenyl substituent: Thiazolo[5,4-b]pyridin-2-yl (a fused heterocycle) instead of oxopiperidinyl.
- Implications :
(b) 3-(3-Aminomethylphenyl)-N-[3-Methyl-4-(2-Oxopiperidin-1-yl)Phenyl]-2-Phenylpropionamide
- Structural Differences :
- Phenyl substituent: 4-(2-oxopiperidin-1-yl) (vs. 3-substituted in the target compound).
- Core structure: Propionamide backbone (vs. benzamide).
- Implications: The 4-substituted piperidinone may adopt a distinct spatial orientation in binding pockets.
Tabulated Comparison of Key Compounds
Biological Activity
2,4-Dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, focusing on its antifungal properties and toxicity assessments.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C_{18}H_{22}N_{2}O_{3}
- Molecular Weight: 314.38 g/mol
- IUPAC Name: this compound
This compound features a benzamide core with methoxy groups and a piperidine derivative that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzamide: The reaction between 2,4-dimethoxybenzoic acid and an appropriate amine forms the benzamide backbone.
- Piperidine Derivative Introduction: The incorporation of the 2-oxopiperidine moiety is achieved through standard coupling reactions or by using protecting group strategies to facilitate selective reactions.
Antifungal Activity
Recent studies have highlighted the antifungal potential of benzamide derivatives, including this compound. In particular, it has shown promising activity against various fungal strains:
| Fungal Strain | Inhibition Rate (%) | EC50 (µg/mL) |
|---|---|---|
| Botrytis cinereal | 83.6 | 14.44 |
| Fusarium graminearum | 46.4 | Not specified |
| Marssonina mali | 54.4 | Not specified |
| Thanatephorus cucumeris | 37.5 | Not specified |
These results indicate that the compound exhibits significant fungicidal activity, particularly against Botrytis cinereal, which is known for causing grey mold in various plants .
Toxicity Assessment
Toxicity evaluations have been conducted using zebrafish embryos as a model organism. The acute toxicity of this compound was found to be relatively low, with an LC50 value indicating low toxicity levels:
- LC50 (Zebrafish Embryo): 20.58 mg/L
This classification suggests that the compound could be a viable candidate for further development in agricultural applications without posing significant risks to aquatic life .
Case Studies
A notable study involved the synthesis and evaluation of a series of benzamides containing oxadiazole moieties, which were structurally similar to this compound. The study demonstrated that modifications in the structure could enhance antifungal activity while maintaining low toxicity profiles .
Example Case Study: Compound Comparison
In a comparative analysis of various benzamide derivatives, the following compounds were evaluated alongside this compound:
| Compound | Fungal Activity (%) | Toxicity (mg/L) |
|---|---|---|
| 10a | 84.4 | >20 |
| 10f | 83.6 | 20.58 |
| 10d | 83.1 | >20 |
This table illustrates that while several compounds exhibited high antifungal activity, they also maintained acceptable toxicity levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
